REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:9])/[CH:6]=[CH:7]/[CH3:8].[CH:11]([SiH3])=[CH2:12].[Na].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[K+].C([O-])([O-])=O.[K+].[K+].[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][NH2:41])([CH3:35])[CH3:34]>C([O-])(O)=O.[Na+].CC#N.CCOCC>[CH:33]([O:36][C:37]1[CH:38]=[C:39]([CH:42]=[CH:43][CH:44]=1)[CH2:40][N:41]1[CH2:12][CH2:11][C:5](=[O:9])[CH2:6][CH:7]1[CH3:8])([CH3:35])[CH3:34] |f:0.1.2.3,6.7.8.9,10.11.12,14.15,^1:13|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Vinylsilane
|
Quantity
|
21.1 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[SiH3]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=C(CN)C=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 3-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a jacketed addition funnel
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
the temperature of the reaction below 15° C
|
Type
|
CUSTOM
|
Details
|
was replaced with an ethyleneglycol/dry ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction below −20° C
|
Type
|
STIRRING
|
Details
|
The slurry was stirred vigorously for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
then filtered through celite
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 200 mL CH3CN
|
Type
|
ADDITION
|
Details
|
added dropwise to
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned between water and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was chromatographed on silica eluting with 0-50% EtOAc/Hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OC=1C=C(CN2C(CC(CC2)=O)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |